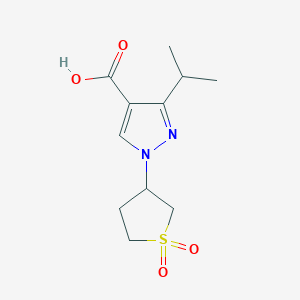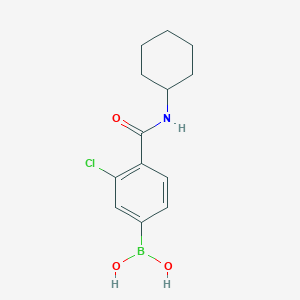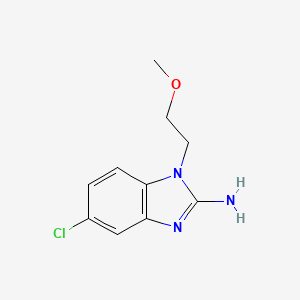
Ácido 2-cloro-3-etoxi-6-fluorofenilborónico
Descripción general
Descripción
2-Chloro-3-ethoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BClFO3 and a molecular weight of 218.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, ethoxy, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
2-Chloro-3-ethoxy-6-fluorophenylboronic acid has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-ethoxy-6-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts . The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the transfer of organic groups between molecules. Additionally, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid can interact with proteins and other biomolecules, potentially influencing their function and stability .
Cellular Effects
The effects of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid can affect gene expression and cellular metabolism. For instance, it may alter the phosphorylation status of key signaling proteins, thereby impacting downstream cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition or activation of enzymes, such as kinases, by forming covalent bonds with active site residues . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that 2-Chloro-3-ethoxy-6-fluorophenylboronic acid can have sustained effects on cellular function, particularly in in vitro assays . These effects may include alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Chloro-3-ethoxy-6-fluorophenylboronic acid is most effective without causing harm .
Metabolic Pathways
2-Chloro-3-ethoxy-6-fluorophenylboronic acid is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions . This compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, thereby influencing metabolic flux and metabolite levels . Additionally, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid may be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects . The distribution of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-ethoxy-6-fluorophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .
Industrial Production Methods
Industrial production of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-ethoxy-6-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
2-Chloro-3-ethoxy-6-fluorophenylboronic acid can be compared with other similar compounds, such as:
2-Chloro-6-fluorophenylboronic acid: Lacks the ethoxy group, which may affect its reactivity and solubility.
3-Fluorophenylboronic acid: Lacks both the chlorine and ethoxy groups, leading to different electronic and steric properties.
2-Ethoxy-6-fluorophenylboronic acid: Lacks the chlorine group, which may influence its reactivity in cross-coupling reactions.
The presence of the chlorine, ethoxy, and fluorine groups in 2-Chloro-3-ethoxy-6-fluorophenylboronic acid makes it unique, providing a balance of electronic and steric effects that can be advantageous in specific synthetic applications.
Propiedades
IUPAC Name |
(2-chloro-3-ethoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOREJXDXHCMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659366 | |
| Record name | (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-93-3 | |
| Record name | B-(2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid](/img/structure/B1461552.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1461553.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)

![1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1461558.png)


![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)






